![molecular formula C20H17FN2O4 B2708254 1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide CAS No. 868678-16-4](/img/structure/B2708254.png)
1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its ability to inhibit the 5-lipoxygenase-activating protein (FLAP), which is an essential protein for the production of leukotrienes, a group of inflammatory mediators.
Aplicaciones Científicas De Investigación
Kinase Inhibition and Cancer Research
Research has focused on the development of compounds for selective inhibition of the Met kinase superfamily, with specific compounds demonstrating significant potential in inhibiting tumor growth in preclinical models. The compound BMS-777607, closely related in structure, showed complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, advancing into phase I clinical trials due to its favorable pharmacokinetic and safety profiles (G. M. Schroeder et al., 2009).
Radiotracer Development for PET Imaging
Another field of application is the development of PET radiotracers for studying specific receptors in the brain. A study synthesized a compound aimed at studying CB1 cannabinoid receptors in the animal brain, demonstrating the feasibility of nucleophilic displacement with [18F]fluoride for imaging applications (†. R. Katoch-Rouse & A. Horti, 2003).
Alzheimer's Disease Research
Compounds structurally similar to the subject compound have been used as molecular imaging probes for quantifying serotonin 1A receptor densities in the brains of Alzheimer's disease patients, showing significant correlation with clinical symptoms and offering insights into the disease's progression (V. Kepe et al., 2006).
Synthetic Methodologies
There is ongoing research into the development of synthetic methodologies for compounds with similar structures, aiming at improving yield and confirming structural properties through NMR and MS spectrum analysis. These methodologies contribute to the broader application of these compounds in medicinal chemistry and drug development (Zhihui Zhou et al., 2021).
Neuropharmacology
Research into the role of orexin-1 receptor mechanisms on compulsive food consumption has utilized compounds similar to the one to explore pharmacological treatments for binge eating and possibly other eating disorders with a compulsive component, indicating a major role of OX1R mechanisms (L. Piccoli et al., 2012).
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4/c1-26-18-7-3-2-6-17(18)22-19(24)16-5-4-12-23(20(16)25)27-13-14-8-10-15(21)11-9-14/h2-12H,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUBEDVNUDBBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

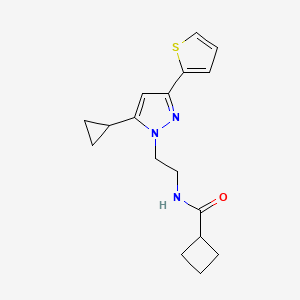
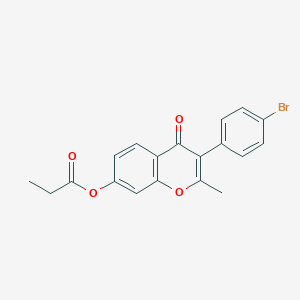
![N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide](/img/structure/B2708173.png)
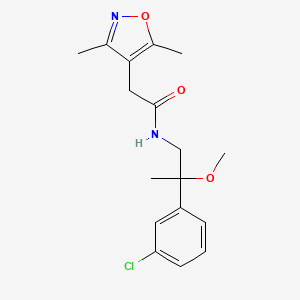

![N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2708179.png)

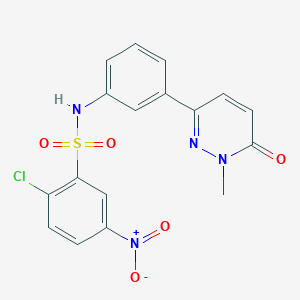
![[1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine;dihydrochloride](/img/structure/B2708184.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2708186.png)
![3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline](/img/structure/B2708187.png)
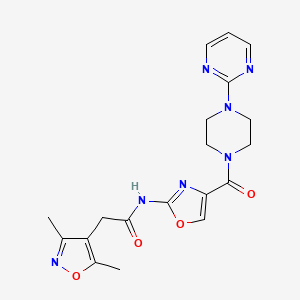

![Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2708194.png)